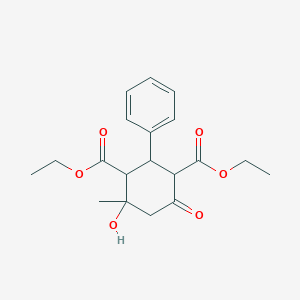

Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate

Vue d'ensemble

Description

Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate is a chemical compound with the molecular formula C19H24O6 and a molecular weight of 348.39 g/mol . It is known for its unique structure, which includes a cyclohexane ring substituted with various functional groups, making it a versatile compound in organic synthesis and research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with benzaldehyde . The reaction typically involves the use of a base such as piperidine in ethanol under microwave irradiation for a short duration . The product is then purified through recrystallization from ethanol, yielding a white to yellow solid with a melting point of 155-158°C .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of this compound likely follows similar routes as laboratory synthesis, with optimizations for scale, yield, and cost-effectiveness .

Analyse Des Réactions Chimiques

Condensation with Ethyl Acetoacetate

An alternative synthesis involves a base-catalyzed condensation:

- Reactants : Ethyl acetoacetate and benzaldehyde.

- Catalyst : Piperidine in dry benzene .

- Conditions : Refluxed for 2 hours, followed by purification via crystallization from methanol .

- Intermediate : 2-Benzylidene-malonic acid diethyl ester.

Reactivity in Pechmann–Dehydration Reactions

The compound participates in domino Pechmann–dehydration reactions to form 7,8-dihydro-6H-dibenzo[b,d]pyran-6-ones :

Formation of Thiosemicarbazone Derivatives

Reaction with thiosemicarbazide or 4-toluenesulfonyl chloride yields functionalized cyclohexane derivatives :

- Reactants : Thiosemicarbazide or TosCl.

- Conditions : Reflux in ethanol or acetonitrile.

- Products :

Hydrogen-Bond-Directed Self-Assembly

The compound exhibits intermolecular O—H⋯O hydrogen bonding, forming centrosymmetric dimers. These dimers further associate via C—H⋯O interactions, influencing its crystallinity and stability .

| Structural Feature | Value |

|---|---|

| Hydrogen Bond Length (O—H⋯O) | 2.765–2.812 Å |

| Cyclohexanone Ring Conformation | Chair conformation (puckering parameters: Q = 0.5606 Å, Θ = 172.7°) |

Functional Group Reactivity

- Hydroxyl Group : Participates in acetylation and sulfonation reactions.

- Ketone : Reducible to secondary alcohol under catalytic hydrogenation.

- Ester Groups : Hydrolyzable to carboxylic acids under acidic/basic conditions.

Applications De Recherche Scientifique

Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenyl-1,3-cyclohexanedicarboxylate

- Dimethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate

Uniqueness

Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in synthetic chemistry and research applications .

Activité Biologique

Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate (CAS No. 17572-39-3) is a chemical compound notable for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications in various fields, including medicinal chemistry and agriculture.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 348.39 g/mol. The compound features a cyclohexanone ring with hydroxyl and carbonyl functional groups that contribute to its biological activity. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base catalyst such as piperidine. The process can be summarized in the following steps:

- Preparation of 2-benzylidene-malonic acid diethyl ester :

- Ethyl acetoacetate and benzaldehyde are reacted under reflux conditions.

- Formation of the target compound :

- The intermediate product is treated with sodium acetate in ethanol to yield this compound.

Antioxidant Properties

Research indicates that diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. It has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest its potential application in developing antimicrobial agents.

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane on various cancer cell lines. Results indicate that it may induce apoptosis in tumor cells, making it a candidate for further investigation as an anticancer agent.

Case Studies

- Anticancer Activity : A study on human breast cancer cell lines revealed that treatment with diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

- Neuroprotective Effects : Another investigation highlighted its neuroprotective properties against oxidative stress-induced neuronal damage, indicating potential therapeutic applications in neurodegenerative diseases.

Propriétés

IUPAC Name |

diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c1-4-24-17(21)15-13(20)11-19(3,23)16(18(22)25-5-2)14(15)12-9-7-6-8-10-12/h6-10,14-16,23H,4-5,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLSNXQRYWSHGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938695 | |

| Record name | Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17572-39-3 | |

| Record name | 1,3-Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenyl-1,3-cyclohexanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17572-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclohexanedicarboxylic acid, 4-hydroxy-4-methyl-6-oxo-2-phenyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017572393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17572-39-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.